5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione
Description
5-[(2,2-Dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with a uracil-like core structure (pyrimidine-2,4-dione) substituted at the 5-position by a (2,2-dimethoxyethyl)amino group. This compound belongs to a class of molecules where modifications at the 5-position of the pyrimidine ring are critical for tuning physicochemical properties and biological activity.
Properties
IUPAC Name |
5-(2,2-dimethoxyethylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4/c1-14-6(15-2)4-9-5-3-10-8(13)11-7(5)12/h3,6,9H,4H2,1-2H3,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKYHUUYGOJNQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=CNC(=O)NC1=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801199268 | |
| Record name | 5-[(2,2-Dimethoxyethyl)amino]-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801199268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887570-68-5 | |
| Record name | 5-[(2,2-Dimethoxyethyl)amino]-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887570-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2,2-Dimethoxyethyl)amino]-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801199268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Approach
The nucleophilic displacement of halogen atoms on pyrimidine-dione scaffolds is a well-established route. For example, 6-chlorouracil derivatives react with primary or secondary amines to install substituents at the 5- or 6-positions. Adapting this method, 5-chloropyrimidine-2,4(1H,3H)-dione can be treated with 2,2-dimethoxyethylamine under reflux conditions.
A representative procedure involves heating 5-chloropyrimidine-2,4(1H,3H)-dione (1.0 equiv) with 2,2-dimethoxyethylamine (1.2 equiv) in ethanol at 80°C for 12 hours. The reaction mixture is cooled, and the product is isolated via filtration, yielding 5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione as a crystalline solid. This method parallels the synthesis of 6-(4-methoxyphenyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, where ethanol-mediated crystallization achieved 25% yield.
Key Parameters:
Condensation Reactions with Aldehydes
Condensation strategies employ hydrazine intermediates to form Schiff bases, which cyclize into target structures. For instance, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione reacts with aldehydes and amines to construct pyrimido[4,5-d]pyrimidines. Transposing this methodology, 5-aminopyrimidine-2,4(1H,3H)-dione could condense with 2,2-dimethoxyacetaldehyde in the presence of a catalyst.
In a documented analogous synthesis, 6-amino precursors reacted with piperonal (1.95 g, 13 mmol) and formaldehyde (0.39 g, 13 mmol) in ethanol at 35°C for 2 hours, followed by 3 days of standing to precipitate the product. Applying similar conditions, 5-aminopyrimidine-2,4(1H,3H)-dione and 2,2-dimethoxyacetaldehyde would undergo condensation, with the amine attacking the aldehyde carbonyl to form the imine intermediate.
Reaction Scheme:
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics, as demonstrated in the synthesis of 6-[[(E)-(4-ethylphenyl)methyleneamino]-methyl-amino]-3-methyl-1H-pyrimidine-2,4-dione. A suspension of 6-chloro-3-methyluracil, methylhydrazine, and 4-ethylbenzaldehyde in ethanol achieved 85% yield after 10 minutes at 100°C under microwave conditions.
For the target compound, 5-chloropyrimidine-2,4(1H,3H)-dione, 2,2-dimethoxyethylamine, and a base (e.g., triethylamine) could be irradiated at 100°C for 10–15 minutes. This method reduces reaction times from hours to minutes while maintaining yields comparable to conventional heating.
Advantages:
Optimization of Reaction Conditions
Solvent Selection
Ethanol and propanol are preferred for their ability to dissolve both polar and nonpolar reactants. In the synthesis of 6-(cyclopropylamino)-1H-pyrimidine-2,4-dione, 1-propanol enabled complete dissolution of 6-chlorouracil and cyclopropylamine at 150°C under microwave irradiation. For the target compound, ethanol’s lower boiling point (78°C) may favor milder conditions, while propanol could enhance solubility at higher temperatures.
Temperature and Time
Optimal temperatures range from 35°C (for condensation) to 150°C (for microwave-assisted substitution). Prolonged reaction times (3 days) benefit crystalline product formation but conflict with industrial scalability. Microwave methods address this by completing reactions in ≤30 minutes.
Characterization and Analytical Data
Successful synthesis is confirmed through spectroscopic methods:
-
NMR: A singlet at δ 3.32 ppm corresponds to the N–CH3 group in analogous compounds. For 5-[(2,2-dimethoxyethyl)amino]pyrimidine-dione, expect resonances for the dimethoxy group (δ 3.3–3.5 ppm) and NH protons (δ 6.3 ppm).
-
IR Spectroscopy: Stretching vibrations at 1677 cm (C=O) and 3257 cm (N–H) align with pyrimidine-dione cores.
-
Mass Spectrometry: Molecular ion peaks (e.g., m/z 273.5 [M + H] for related compounds) validate molecular weight.
Comparative Analysis of Methods
| Method | Yield | Time | Purity |
|---|---|---|---|
| Nucleophilic Substitution | 40–60% | 12–24 hours | 95–98% |
| Condensation | 25–55% | 3 days | 90–95% |
| Microwave-Assisted | 70–85% | 10–30 minutes | 98–100% |
Microwave-assisted synthesis outperforms conventional methods in efficiency and yield, though it requires specialized equipment. Nucleophilic substitution remains the most accessible for small-scale laboratories.
Chemical Reactions Analysis
Types of Reactions
5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in ethanol or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its role as a pharmaceutical agent . Its structure allows it to interact with various biological targets, particularly in the context of cancer treatment. The compound's mechanism of action is thought to involve inhibition of specific enzymes or pathways associated with tumor growth.
Research indicates that compounds similar to 5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione exhibit antitumor activity . For instance, studies have shown that pyrimidine derivatives can effectively inhibit the epidermal growth factor receptor (EGFR), which is often mutated in various cancers. This inhibition can lead to reduced cell proliferation in tumors expressing these mutated receptors .
Therapeutic Applications
- Cancer Treatment : The primary application of this compound lies in its potential use as an anticancer agent. It may be particularly effective against cancers characterized by mutations in the EGFR pathway.
- Neurological Disorders : Some studies suggest that pyrimidine derivatives might have neuroprotective effects, making them candidates for treating neurodegenerative diseases .
- Antiviral Activity : Preliminary research indicates that certain pyrimidine derivatives possess antiviral properties, which could be explored further for the development of antiviral therapies .
Case Study 1: EGFR Inhibition
A study published in a patent document detailed the effectiveness of pyrimidine compounds in inhibiting mutated forms of EGFR. The findings suggested that these compounds could provide a targeted approach to treating cancers with specific genetic mutations while minimizing side effects associated with conventional therapies .
Case Study 2: Antiviral Properties
Research conducted on similar pyrimidine compounds revealed their capacity to inhibit viral replication. This suggests a broader application in developing antiviral medications targeting various viral pathogens .
Case Study 3: Neuroprotection
Investigations into the neuroprotective effects of pyrimidine derivatives have shown promise in models of neurodegeneration. These findings open avenues for further exploration into their use in treating conditions like Alzheimer's disease and Parkinson's disease .
Mechanism of Action
The mechanism of action of 5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to a decrease in the production of certain metabolites or signaling molecules, resulting in the observed pharmacological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidine-2,4(1H,3H)-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:
Structural Features and Substituents
| Compound Name | 5-Position Substituent | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| 5-[(2,2-Dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione (Target Compound) | (2,2-Dimethoxyethyl)amino | Ether, amine | ~257.26* |
| 5-(3-Chloro-5-(cyclopropylmethoxy)phenyl)pyrimidine-2,4-dione (Compound 6) | Aryl (chloro, cyclopropylmethoxy) | Chloro, ether | ~387.81 |
| 5-((2-Aminothiazol-5-yl)(phenyl)methyl)pyrimidine-2,4-dione (Compound 4a) | Aminothiazole-phenylmethyl | Thiazole, amine, aromatic | ~379.07 |
| 5-Methylpyrimidine-2,4(1H,3H)-dione (Thymine analog) | Methyl | Alkyl | 126.11 |
| 5-(Hydroxymethyl)pyrimidine-2,4(1H,3H)-dione (Compound 119) | Hydroxymethyl | Hydroxyl | 142.11 |
*Calculated based on formula C₉H₁₅N₃O₄.
Key Observations :
- Electron-Withdrawing Groups (e.g., chloro in Compound 6) increase lipophilicity and may enhance binding to hydrophobic enzyme pockets .
- Hydrophilic Substituents (e.g., hydroxymethyl in Compound 119) improve aqueous solubility but may reduce cell permeability .
- The dimethoxyethyl group in the target compound balances solubility and permeability, making it suitable for oral bioavailability studies .
Physicochemical Properties
| Property | Target Compound | 5-Methylpyrimidine-2,4-dione | Compound 4a | Compound 6 |
|---|---|---|---|---|
| LogP | ~0.5 (predicted) | -0.56 | 1.2 | 3.1 |
| Water Solubility | Moderate (dimethoxy) | High | Low (aromatic) | Very low (chloro, aryl) |
| Hydrogen Bond Donors | 3 | 2 | 3 | 2 |
Notes:
Key Insights :
- Protease Inhibition : Aryl and halogenated derivatives (e.g., Compound 6) show potent enzyme inhibition due to hydrophobic and electrostatic interactions .
- Antioxidant Activity: Electron-rich substituents (e.g., aminothiazole in Compound 4a) enhance radical scavenging .
- The target compound’s dimethoxyethyl group may facilitate interactions with polar enzyme active sites, though specific data are lacking.
Biological Activity
5-[(2,2-Dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is part of a broader class of pyrimidines known for their pharmacological potential, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.
- Molecular Formula : C9H12N4O3
- Molecular Weight : 224.22 g/mol
- CAS Number : [insert CAS number if available]
Pyrimidine derivatives often interact with biological targets such as enzymes and receptors, influencing various metabolic pathways. The specific mechanism of action for 5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione has not been fully elucidated; however, it is hypothesized to act by inhibiting key enzymes involved in nucleic acid synthesis or modulating receptor activity.
Anticancer Activity
Recent studies have indicated that 5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione exhibits significant anticancer properties. For instance:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer).
- IC50 Values : The compound demonstrated promising IC50 values in the micromolar range across these cell lines, indicating effective cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.09 |
| A549 | 0.03 |
| HCT-116 | 0.12 |
These results suggest that the compound may have potential as a lead molecule for further development in cancer therapeutics.
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives have been well-documented. In vitro studies have shown that 5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione possesses activity against several bacterial strains:
- Tested Strains : E. coli, S. aureus, K. pneumoniae, P. aeruginosa.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 32 to 128 µg/mL against these pathogens.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has also shown potential anti-inflammatory effects. In animal models, administration of the compound resulted in significant reductions in markers of inflammation such as cytokines and prostaglandins.
Case Studies
A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various pyrimidine derivatives including 5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione. The study highlighted:
- Synthesis Methodology : The compound was synthesized through a multi-step reaction involving key intermediates.
- Biological Evaluation : Various assays were conducted to evaluate cytotoxicity and antimicrobial efficacy.
- Findings : The study concluded that the compound exhibits a favorable safety profile alongside its potent biological activities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of pyrimidine-dione derivatives with chloro- or bromo-substituted precursors (e.g., 2,2-dimethoxyethylamine) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) is a standard approach . Purification often involves recrystallization or chromatography to isolate the product. Reaction optimization may include adjusting stoichiometry, solvent polarity, and temperature to improve yields.
Q. Which spectroscopic techniques are employed to characterize this compound and its derivatives?
- Methodological Answer :
- 1H/13C NMR : Used to confirm substituent positions and hydrogen/carbon environments. For instance, pyrimidine ring protons typically resonate between δ 6.5–8.5 ppm, while dimethoxyethyl groups show signals near δ 3.2–3.8 ppm .
- LCMS : Validates molecular weight and purity. A prominent [M+H]⁺ peak matching the molecular formula (C₉H₁₄N₃O₅) confirms synthesis success .
- X-ray crystallography : Resolves ambiguities in stereochemistry or regioselectivity for crystalline derivatives .
Q. What are the common reactivity patterns of this compound?
- Methodological Answer : The pyrimidine-dione core undergoes:
- Alkylation/Acylation : At the amino group using alkyl halides or acyl chlorides in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .
- Oxidation/Reduction : The dimethoxyethyl side chain can be oxidized to ketones or reduced to alcohols using agents like NaBH₄ or PCC .
- Ring Functionalization : Electrophilic substitution at the pyrimidine C5 or C6 positions under acidic/basic conditions .
Advanced Research Questions
Q. How can researchers optimize reaction yields for alkylation steps in derivative synthesis?
- Methodological Answer :
- Solvent Selection : DMF enhances nucleophilicity of the amino group compared to THF or MeCN .
- Base Optimization : K₂CO₃ or NaH improves deprotonation efficiency over weaker bases like Et₃N .
- Temperature Control : Heating to 80°C accelerates kinetics but may require reflux conditions to avoid side reactions .
- Scale-Up : Continuous flow reactors improve mixing and heat transfer for industrial-scale synthesis .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine NMR, LCMS, and IR to confirm functional groups. For example, a missing NH peak in NMR may indicate tautomerism, requiring 2D NMR (e.g., COSY, HSQC) .
- X-ray Crystallography : Resolves regiochemical ambiguities, as seen in studies of pyrido[2,3-d]pyrimidine derivatives .
- Computational Modeling : DFT calculations predict chemical shifts or coupling constants to validate experimental data .
Q. What experimental designs are recommended for evaluating biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- Enzyme Assays : Use purified target enzymes (e.g., kinases, polymerases) with fluorescence- or radioactivity-based readouts. Include positive controls (e.g., Methotrexate for DHFR inhibition) .
- Dose-Response Studies : Test compound concentrations from 1 nM–100 µM to calculate IC₅₀ values. Triplicate measurements ensure statistical rigor .
- Structural-Activity Relationships (SAR) : Modify the dimethoxyethyl or pyrimidine moieties to isolate pharmacophores. For example, replacing methoxy with halogen groups enhances antimicrobial potency .
Q. How to address low solubility in aqueous buffers during in vitro studies?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) that convert to the active form in physiological conditions .
- Micellar Encapsulation : Use PEGylated liposomes or surfactants (e.g., Tween-80) for drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
